(R)-2-Acetamido-2-cyclobutylacetic acid
CAS No.: 49607-09-2
Cat. No.: VC7845215
Molecular Formula: C8H13NO3
Molecular Weight: 171.19
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 49607-09-2 |
---|---|
Molecular Formula | C8H13NO3 |
Molecular Weight | 171.19 |
IUPAC Name | (2R)-2-acetamido-2-cyclobutylacetic acid |
Standard InChI | InChI=1S/C8H13NO3/c1-5(10)9-7(8(11)12)6-3-2-4-6/h6-7H,2-4H2,1H3,(H,9,10)(H,11,12)/t7-/m1/s1 |
Standard InChI Key | GHJOZNKMMRLGJT-SSDOTTSWSA-N |
Isomeric SMILES | CC(=O)N[C@H](C1CCC1)C(=O)O |
SMILES | CC(=O)NC(C1CCC1)C(=O)O |
Canonical SMILES | CC(=O)NC(C1CCC1)C(=O)O |
Introduction
Chemical and Physical Properties
Structural and Thermodynamic Data
The compound’s cyclobutane ring confers unique thermodynamic properties. Key parameters include:
Property | Value | Source |
---|---|---|
Boiling Point | 414.4 ± 28.0 °C (Predicted) | |
Density | 1.0 ± 0.06 g/cm³ (Predicted) | |
pKa | 3.68 ± 0.10 (Predicted) | |
Solubility | Soluble in DMSO, aqueous buffers |
The low pKa (3.68) suggests that the carboxylic acid group remains deprotonated under physiological conditions, enhancing its solubility in biological matrices .
Synthesis and Characterization
Synthetic Routes
While detailed synthetic protocols are proprietary, the compound is commercially synthesized via asymmetric catalysis to ensure enantiomeric purity. Key steps likely involve:
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Cyclobutane ring formation through [2+2] photocycloaddition.
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Chiral resolution using enzymatic or chromatographic methods to isolate the R-enantiomer.
Analytical Characterization
Suppliers validate purity (>95%) using:
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High-Performance Liquid Chromatography (HPLC): Retention time matching against standards.
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C spectra confirming cyclobutyl and acetamido moieties.
Applications in Scientific Research
Peptide Mimetics and Drug Design
The cyclobutyl group’s rigidity mimics proline’s pyrrolidine ring, enabling its use in constrained peptide analogs. For example, incorporation into peptide backbones may enhance metabolic stability or modulate receptor binding kinetics .
Enzyme Inhibition Studies
Preliminary studies suggest that the acetamido group participates in hydrogen bonding with catalytic residues of proteases, positioning this compound as a potential inhibitor scaffold .
Manufacturer | Packaging | Purity | Price (USD) |
---|---|---|---|
Chemenu | 1 g | 95% | $542 |
ChemScene | 100 mg | N/A | $263 |
Crysdot | 250 mg | 95% | $232 |
Crysdot | 1 g | 95% | $580 |
Prices reflect bulk discounts, with 1 g purchases costing ~$580 .
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